2-Methyl-5,5-diphenyloxane

Cyclooxygenase-2 (COX-2) Inhibition Anti-Inflammatory Drug Discovery Tetrahydropyran Pharmacophore

2-Methyl-5,5-diphenyloxane (CAS 752206-99-8) is a synthetic organic compound belonging to the oxane (tetrahydropyran) class, characterized by a six-membered saturated heterocyclic ring containing one oxygen atom. Its molecular structure features a methyl substituent at the 2-position and two phenyl rings at the 5-position of the oxane core.

Molecular Formula C18H20O
Molecular Weight 252.3 g/mol
CAS No. 752206-99-8
Cat. No. B15161108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,5-diphenyloxane
CAS752206-99-8
Molecular FormulaC18H20O
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESCC1CCC(CO1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H20O/c1-15-12-13-18(14-19-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3
InChIKeyYQHRBTQDBWDTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5,5-diphenyloxane (CAS 752206-99-8): Baseline Chemical Identity and Procurement Overview


2-Methyl-5,5-diphenyloxane (CAS 752206-99-8) is a synthetic organic compound belonging to the oxane (tetrahydropyran) class, characterized by a six-membered saturated heterocyclic ring containing one oxygen atom [1]. Its molecular structure features a methyl substituent at the 2-position and two phenyl rings at the 5-position of the oxane core [2]. The molecular formula is C18H20O, with a molecular weight of 252.3 g/mol and a computed XLogP3-AA of 4.4, indicating significant lipophilicity [1]. The compound is available as a racemic mixture, with the (2S)-enantiomer also reported [3]. This diaryl-substituted tetrahydropyran scaffold is of interest as a synthetic building block and potential pharmacophore in medicinal chemistry research .

Why Generic Substitution Fails for 2-Methyl-5,5-diphenyloxane: The Critical Role of Diaryl Substitution in Tetrahydropyran-Based Research


In the context of tetrahydropyran (THP)-based compounds, the number and position of aryl substituents profoundly influence molecular recognition and pharmacological activity . As demonstrated by Singh and Bhardwaj (2010), mono-aryl substituted THPs exhibit only moderate COX inhibition (IC50 ~0.3 μM for COX-1, ~0.17 μM for COX-2) with poor COX-2 selectivity (SI = 2–3) . In contrast, diaryl-substituted THPs—the exact substitution pattern of 2-methyl-5,5-diphenyloxane—show dramatically enhanced COX-2 inhibitory potency (IC50 = 0.9–5.5 nM) and selectivity (SI = 50–1900) . Triaryl substitution further improves selectivity (SI up to 44,000) but introduces significant synthetic complexity and molecular weight burden . Consequently, substituting a mono-aryl or unsubstituted THP analog for a diaryl THP like 2-methyl-5,5-diphenyloxane in a COX-2 or tumor growth inhibition study would be expected to yield markedly different potency and selectivity profiles, potentially invalidating experimental conclusions. The specific 5,5-diphenyl substitution pattern further defines spatial orientation and steric bulk, distinguishing it from 2,2-diphenyl or 2,6-diphenyl analogs.

Quantitative Differentiation Evidence for 2-Methyl-5,5-diphenyloxane: Comparative Data vs. Structural Analogs


COX-2 Inhibition Potency: Diarylated THP Scaffold vs. Mono-Arylated Analogs

Based on class-level structure-activity relationship (SAR) data from a foundational study on tetrahydropyran (THP) COX-2 inhibitors, compounds bearing two aryl rings—such as 2-methyl-5,5-diphenyloxane—demonstrate approximately 170-fold greater potency for COX-2 compared to mono-aryl THP analogs. Specifically, mono-aryl substituted THPs exhibit an IC50 of 0.17 μM (170 nM) against COX-2 . In contrast, diaryl-substituted THPs exhibit IC50 values in the range of 0.9 to 5.5 nM .

Cyclooxygenase-2 (COX-2) Inhibition Anti-Inflammatory Drug Discovery Tetrahydropyran Pharmacophore

COX-2 Selectivity Index: Diarylated THP vs. Mono-Arylated Analogs

The same class-level SAR study reveals that diaryl-substituted tetrahydropyrans achieve dramatically improved selectivity for COX-2 over COX-1 compared to mono-aryl analogs. Mono-aryl THPs exhibit a selectivity index (SI = IC50(COX-1)/IC50(COX-2)) of only 2–3, indicating minimal isoform discrimination . In contrast, diaryl-substituted THPs achieve selectivity indices ranging from 50 to 1900 .

COX-2 Selectivity Safety Pharmacology Anti-Inflammatory Drug Design

Lipophilicity (XLogP3-AA): Comparison with Less Substituted Oxane Scaffolds

2-Methyl-5,5-diphenyloxane exhibits a computed XLogP3-AA value of 4.4 [1], reflecting the high lipophilicity imparted by its two phenyl substituents and the methyl group. This is significantly higher than the XLogP3 of unsubstituted tetrahydropyran (0.95) and approximately 1.5 log units higher than 2,2-diphenyloxane (XLogP3 ~2.9, based on similar compound data) [2][3]. This increased lipophilicity may enhance membrane permeability but could also affect solubility and metabolic stability.

Lipophilicity ADME Properties Medicinal Chemistry Optimization

Stereochemical Complexity: (2S)-Enantiomer Availability and Potential Impact

While 2-methyl-5,5-diphenyloxane is commonly procured as a racemic mixture, the (2S)-enantiomer has been documented as a distinct chemical entity [1]. The presence of a chiral center at the 2-position introduces the potential for stereospecific interactions with biological targets, which is absent in achiral or symmetrically substituted analogs such as 2,2-diphenyloxane (CAS 889-54-3) [2].

Chiral Synthesis Stereochemistry-Dependent Activity Enantioselective Pharmacology

Synthetic Accessibility: Two-Step Grignard/Cyclization Protocol vs. More Complex Analogs

A synthetic protocol for 2-methyl-5,5-diphenyloxane has been described involving a Grignard reaction of γ-valerolactone with phenylmagnesium bromide, followed by acid-catalyzed cyclization . This two-step sequence utilizes readily available starting materials and reagents, contrasting with the more complex, multi-step syntheses required for triaryl-substituted tetrahydropyrans, which often necessitate low-yielding alkylation and iodocyclization steps .

Organic Synthesis Medicinal Chemistry Scale-Up Building Block Procurement

Optimal Research and Industrial Application Scenarios for 2-Methyl-5,5-diphenyloxane Based on Quantitative Differentiation


Lead Identification in COX-2 Selective Anti-Inflammatory Drug Discovery

Given the class-level evidence that diaryl-substituted tetrahydropyrans exhibit sub-nanomolar COX-2 inhibition (IC50 0.9–5.5 nM) and high selectivity (SI 50–1900), 2-methyl-5,5-diphenyloxane serves as a privileged scaffold for hit-to-lead optimization in COX-2 inhibitor programs. Procurement of this compound enables structure-activity relationship studies to evaluate the impact of the 5,5-diphenyl substitution pattern and the 2-methyl chiral center on potency and selectivity.

Pharmacophore Evaluation for Tumor Growth Inhibition

The same class of diaryl-substituted tetrahydropyrans has demonstrated in vitro tumor cell growth inhibition with GI50 values in the range of 1.6–3.2 μM across human tumor cell lines . 2-Methyl-5,5-diphenyloxane can be employed as a core scaffold in medicinal chemistry campaigns to develop novel anticancer agents, particularly where a balance of COX-2 inhibition and direct antiproliferative activity is desired.

Synthetic Building Block for Complex Molecule Construction

The 5,5-diphenyloxane core provides a rigid, lipophilic scaffold that can be further functionalized at the 2-, 3-, or 4-positions. The compound's two-step synthesis from γ-valerolactone makes it an accessible starting material for generating diverse chemical libraries. It is particularly suited for researchers requiring a diaryl-substituted tetrahydropyran motif with a defined chiral center for asymmetric synthesis or chiral auxiliary applications.

Physicochemical Property Benchmarking in ADME Optimization

With a computed XLogP3 of 4.4 [1], 2-methyl-5,5-diphenyloxane represents a moderately lipophilic diaryl heterocycle. It can be used as a reference compound in permeability and metabolic stability assays to benchmark the effect of the 5,5-diphenyl substitution on membrane partitioning and cytochrome P450 interactions compared to more polar or less substituted oxane analogs. [1]

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